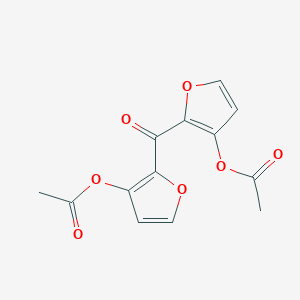

3-Acetoxy 2-furyl ketone

Description

Significance of Furan (B31954) and Acylated Furan Derivatives in Organic Synthesis

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in organic chemistry. researchgate.net Furan and its derivatives are not merely academic curiosities; they are integral components of numerous natural products, including furanoflavonoids, furanolactones, and various terpenoids. slideshare.net Their prevalence extends to a wide array of bioactive compounds, making them a subject of intense research. benthamdirect.combenthamscience.comresearchgate.net The unique electronic properties of the furan ring, including its aromaticity and the presence of a polar ether oxygen, can enhance the pharmacokinetic profiles of larger molecules, a valuable attribute in drug discovery. slideshare.net

Acylated furans, a subclass of furan derivatives, are particularly noteworthy as versatile intermediates in chemical synthesis. wikipedia.org These compounds, which feature a ketone group attached to the furan ring, serve as crucial building blocks for more complex molecular structures. rsc.orgnumberanalytics.com For instance, 2-Acetylfuran (B1664036) is a key intermediate in the industrial production of the cephalosporin (B10832234) antibiotic, Cefuroxime. wikipedia.org The reactivity of the acyl group, combined with the inherent reactivity of the furan ring itself, allows for a multitude of chemical transformations. Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects, further underscoring their significance in medicinal chemistry. ijabbr.comijsrst.com

Contextualization of 3-Acetoxy 2-furyl ketone within Advanced Heterocyclic Chemistry

This compound is a polysubstituted furan derivative that exemplifies the molecular complexity achievable within heterocyclic chemistry. Its structure is characterized by a furan core substituted at the 2-position with a ketone (acetyl) group and at the 3-position with an acetoxy group. This dual functionalization makes it a highly valuable, though specialized, building block in organic synthesis.

While direct literature on this compound is sparse, its synthetic potential can be inferred from the chemistry of related 2-acylfurans. The ketone group at the 2-position is a handle for numerous reactions, such as nucleophilic additions, reductions to form secondary alcohols, and aldol (B89426) condensations. numberanalytics.com The presence and position of the acetoxy group at the C-3 position are significant. Electron-withdrawing substituents, such as acyl groups, influence the stability and reactivity of the furan ring, particularly its behavior in electrophilic substitution reactions. pharmaguideline.com The acetoxy group can potentially be hydrolyzed to a hydroxyl group, leading to 3-hydroxy-2-alkylpyridine derivatives through rearrangement reactions under the influence of ammonia (B1221849), a known transformation for 2-alkylfurylketones. cdnsciencepub.com This positions this compound as a multifunctional intermediate, capable of participating in a variety of complexity-building transformations to access diverse molecular scaffolds.

The properties of the closely related compound, 2-Acetylfuran, provide a reference point for understanding the physical characteristics of acylated furans.

| Property | Value for 2-Acetylfuran | Reference |

|---|---|---|

| Molecular Formula | C6H6O2 | wikipedia.orgsigmaaldrich.com |

| Molar Mass | 110.112 g·mol−1 | wikipedia.orgsigmaaldrich.com |

| Appearance | Low melting solid | wikipedia.org |

| Melting Point | 26-30 °C | wikipedia.orgsigmaaldrich.com |

| Boiling Point | 168-169 °C | wikipedia.org |

| Density | 1.0975 g/mL at 20 °C | wikipedia.orgsigmaaldrich.com |

Evolution of Synthetic Strategies for Substituted Furans

The synthesis of substituted furans has evolved significantly over the years, moving from classical condensation reactions to highly sophisticated and modular catalytic methods. researchgate.net Traditional approaches such as the Paal-Knorr synthesis, involving the cyclodehydration of 1,4-dicarbonyl compounds, and the Feist-Bénary furan synthesis have been staples in heterocyclic chemistry for over a century. researchgate.netgoogle.com The Feist-Bénary method, for example, involves the base-catalyzed addition of an α-halocarbonyl compound to a β-ketoester, followed by an acid-catalyzed cyclization. google.com

In recent decades, the demand for more efficient and selective methods has driven the development of numerous new strategies. researchgate.net Modern synthetic chemistry now employs a diverse toolkit for furan construction, often relying on transition metal catalysis. These advanced methods offer greater control over substitution patterns and functional group tolerance. organic-chemistry.org Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide a rapid and high-yielding route to furan heterocycles under mild, open-flask conditions. organic-chemistry.org Similarly, iron(III) chloride has been utilized as an efficient catalyst in tandem propargylation-cycloisomerization reactions to produce highly substituted furans. organic-chemistry.org

Palladium catalysis has also emerged as a powerful tool, enabling the synthesis of a wide range of 2,5-disubstituted furans from enyne acetates. organic-chemistry.org More recently, a focus on modularity has led to the development of elegant cascade reactions. One such strategy involves a palladium/copper co-catalyzed reaction of propargyl alcohols that proceeds through trans-diboration, acylation, cyclization, and dehydration to form trisubstituted furylboronic acid esters. nih.gov These intermediates can then undergo Suzuki coupling to introduce a fourth, distinct substituent, allowing for the programmed synthesis of tetrasubstituted furans. nih.gov Multicomponent reactions using functionalized alkynes as versatile building blocks have also become a powerful strategy for the rapid assembly of polysubstituted furans. clockss.org

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | Cyclodehydration of 1,4-dicarbonyl compounds. | Classic, straightforward method. | researchgate.net |

| Feist-Bénary Synthesis | Base-catalyzed addition of an α-halocarbonyl to a β-ketoester, followed by acid-catalyzed cyclization. | Classic method for substituted furans, particularly furan-3-carboxylic esters. | researchgate.netgoogle.com |

| Gold-Catalyzed Cyclization | Dehydrative cyclization of substituted propargylic alcohols. | Fast, high yields, low catalyst loading, open-flask conditions. | organic-chemistry.org |

| Iron-Catalyzed Tandem Reaction | FeCl3-catalyzed reaction of propargylic alcohols/acetates with 1,3-dicarbonyl compounds. | Efficient route to highly substituted furans. | organic-chemistry.org |

| Palladium-Catalyzed Synthesis | Synthesis from enyne acetates in the presence of a Lewis acid. | Highly efficient for a wide range of 2,5-disubstituted furans. | organic-chemistry.org |

| Modular Carboboration Strategy | Pd/Cu co-catalyzed cascade reaction of propargyl alcohols followed by Suzuki coupling. | Unrivaled modularity for synthesizing tetrasubstituted furans with four different substituents. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H10O7 |

|---|---|

Molecular Weight |

278.21 g/mol |

IUPAC Name |

[2-(3-acetyloxyfuran-2-carbonyl)furan-3-yl] acetate |

InChI |

InChI=1S/C13H10O7/c1-7(14)19-9-3-5-17-12(9)11(16)13-10(4-6-18-13)20-8(2)15/h3-6H,1-2H3 |

InChI Key |

MZMVOTLKBBGKRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(OC=C1)C(=O)C2=C(C=CO2)OC(=O)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Acetoxy 2 Furyl Ketone

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). pharmaguideline.comchemicalbook.com The substituents at the C2 and C3 positions of 3-acetoxy-2-furyl ketone modulate this inherent reactivity and control the regioselectivity of substitution reactions. The 2-acetyl group is an electron-withdrawing group, which deactivates the ring, while the 3-acetoxy group is an electron-donating group through resonance, activating the ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution in furan preferentially occurs at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). chemicalbook.comstudy.com

In 3-acetoxy-2-furyl ketone, the directing effects of the existing substituents must be considered:

2-Acetyl Group: As a deactivating group, it directs incoming electrophiles to the meta-positions (C4).

3-Acetoxy Group: As an activating group, it directs incoming electrophiles to the ortho and para positions (C2 and C5).

The combined influence of these groups suggests that electrophilic attack is most likely to occur at the C5 position. The powerful activating and para-directing effect of the acetoxy group's oxygen atom, coupled with the deactivating effect of the acetyl group, channels the electrophile to the unsubstituted C5 position. The C4 position is sterically hindered and electronically disfavored by the adjacent electron-withdrawing acetyl group.

Nucleophilic Attack on the Furan Core

Nucleophilic aromatic substitution is generally difficult on electron-rich rings like furan. edurev.inquimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. edurev.inquimicaorganica.org In 3-acetoxy-2-furyl ketone, the 2-acetyl group does provide some activation. However, nucleophilic attack on the furan core is less common than reactions at the carbonyl carbon. Under harsh conditions or with very strong nucleophiles, substitution or ring-opening reactions might be possible, but these are not typical reaction pathways for this class of compounds. researchgate.net

Transformations Involving the Ketone Functionality

The ketone group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This functionality is a hub for a variety of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This reaction is central to the synthesis of many organic compounds.

Common nucleophilic addition reactions include:

Reduction: Reaction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), forms a new carbon-carbon bond and, after workup, yields a tertiary alcohol.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, which is a versatile synthetic intermediate.

Acetal and Ketal Formation: In the presence of an acid catalyst, alcohols add to the ketone to form hemiketals and subsequently ketals. This reaction is often used to protect the ketone functionality during other synthetic steps.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide | Sodium cyanide (NaCN) / H⁺ | Cyanohydrin |

| Alcohol | Ethanol (CH₃CH₂OH) / H⁺ | Ketal |

Condensation and Cyclocondensation Reactions

The methyl group of the 2-acetyl moiety has acidic α-hydrogens that can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

Aldol (B89426) Condensation: The enolate of 3-acetoxy-2-furyl ketone can react with an aldehyde or another ketone (including another molecule of itself in a self-condensation) to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Claisen-Schmidt Condensation: This is a specific type of aldol condensation where a ketone reacts with an aromatic aldehyde that cannot enolize. 3-Acetoxy-2-furyl ketone could react with aldehydes like benzaldehyde in the presence of a base.

Cyclocondensation Reactions: These are intramolecular or intermolecular reactions that form a new ring. For example, reaction with a 1,4-dicarbonyl compound could potentially lead to the formation of a new heterocyclic or carbocyclic system through a process analogous to the Paal-Knorr synthesis, which typically forms furans from 1,4-dicarbonyls. organic-chemistry.orgalfa-chemistry.comresearchgate.netwikipedia.orgresearchgate.net

Carbonyl Reactivity in Domino Processes

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot. The ketone and furan moieties in 3-acetoxy-2-furyl ketone can participate in such sequences. organic-chemistry.orgresearchgate.netrsc.orgnih.govbeilstein-journals.org

An example is the Nazarov cyclization, an electrocyclic reaction used to synthesize cyclopentenones. wikipedia.orgorganicreactions.org While 3-acetoxy-2-furyl ketone itself is not a divinyl ketone, it can be converted into a suitable precursor. For instance, an aldol condensation with an α,β-unsaturated aldehyde could generate a furyl-substituted divinyl ketone, which could then undergo a Nazarov cyclization to form a furan-fused cyclopentenone. acs.orgnih.govresearchgate.net Such reactions highlight the potential for the ketone functionality to serve as a starting point for complex molecular constructions.

Reactions of the Acetoxy Group

The acetoxy group (-OAc) is an ester functionality that significantly influences the chemical behavior of the molecule. Its reactions typically involve the cleavage of the acyl-oxygen bond or the carbonyl-oxygen bond.

Hydrolysis: The ester linkage of the acetoxy group can be cleaved under both acidic and basic aqueous conditions, a process known as hydrolysis. This reaction regenerates the corresponding 3-hydroxy-2-furyl ketone.

Base-Catalyzed Hydrolysis: In the presence of an aqueous base (e.g., NaOH, KOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoxy group. This proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt (acetate) and the 3-hydroxy-2-furyl ketone (as its conjugate base, a furoxide). Subsequent acidification protonates the furoxide to yield the final product.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., H₂SO₄, HCl in water), the carbonyl oxygen of the acetoxy group is first protonated. This activation increases the electrophilicity of the carbonyl carbon, allowing a weak nucleophile like water to attack. A series of proton transfer steps then results in the formation of 3-hydroxy-2-furyl ketone and acetic acid.

Transacetylation: This process involves the transfer of the acetyl group from the furan oxygen to another nucleophile, such as an alcohol or an amine, without an aqueous workup. This reaction is essentially a transesterification (if the nucleophile is an alcohol) or amidation (if the nucleophile is an amine). The reaction is typically catalyzed by an acid or a base. For instance, reacting 3-acetoxy-2-furyl ketone with an alcohol (R'-OH) under acidic conditions could lead to an equilibrium mixture containing 3-hydroxy-2-furyl ketone and the new ester (R'-OAc).

Acyloxy groups are known to undergo intramolecular migrations, which can be key steps in the synthesis of complex heterocyclic structures. These rearrangements can proceed through various mechanisms, including pericyclic sigmatropic shifts and stepwise ionic pathways.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The most relevant type for acyloxy groups is the researchgate.netresearchgate.net-sigmatropic rearrangement, famously exemplified by the Claisen and Cope rearrangements. libretexts.orgnih.govrsc.org

In systems related to furan synthesis, a researchgate.netresearchgate.net-acyloxy shift is a plausible mechanistic pathway. nih.gov For example, in the conversion of certain propargylic esters to furans, a researchgate.netresearchgate.net-sigmatropic rearrangement can compete with other reaction pathways. nih.gov This type of rearrangement proceeds through a concerted, six-membered cyclic transition state. libretexts.orgwiley.com The classification of sigmatropic shifts is given by an order term [i,j], which denotes the migration of a σ-bond to a new position (i−1) and (j−1) atoms away from its original location. wikipedia.org

| Rearrangement Type | Order | Key Feature | Example |

|---|---|---|---|

| Cope Rearrangement | researchgate.netresearchgate.net | Rearrangement of 1,5-dienes. wikipedia.org | 3,4-dimethyl-1,5-hexadiene to 2,6-octadiene. wikipedia.org |

| Claisen Rearrangement | researchgate.netresearchgate.net | Rearrangement of allyl vinyl ethers. wikipedia.orglibretexts.org | Allyl phenyl ether to o-allylphenol. libretexts.org |

| Acyloxy Migration (potential) | researchgate.netresearchgate.net | Potential pathway for acyloxy-substituted systems. nih.gov | Propargylacyloxy shifts. nih.gov |

While researchgate.netresearchgate.net-sigmatropic shifts are possible, research on the synthesis of substituted furans from alkynyl ketones has revealed that 1,2-acyloxy migrations are often the dominant pathway. nih.gov These migrations are not pericyclic but typically proceed through charged intermediates.

A novel 1,2-migration of acyloxy groups from an sp² carbon has been identified as a key step in the efficient synthesis of tri- and tetrasubstituted furans. nih.gov The mechanism is proposed to involve the intramolecular nucleophilic attack of the carbonyl oxygen from the ketone onto the alkyne (in furan precursors) or another electrophilic center. This attack can form a cyclic intermediate, such as an aromatic dioxolenylium zwitterion. nih.gov This intermediate can then rearrange, effectively transferring the acyloxy group to an adjacent position.

Interestingly, some transformations result in what appears to be a 1,3-shift of the acyloxy group. Detailed mechanistic studies, however, have suggested that these are often not direct 1,3-shifts but rather the result of two consecutive 1,2-migrations. researchgate.net Computational studies on related radical systems also indicate that a direct, concerted wikipedia.orgnih.gov-acyloxy shift is a high-energy process compared to other pathways. figshare.com

| Migration Pathway | Mechanism | Key Intermediate | Outcome |

|---|---|---|---|

| researchgate.netresearchgate.net-Sigmatropic Shift | Concerted, pericyclic | Six-membered cyclic transition state | Direct migration between positions 1 and 3 of two connected fragments |

| 1,2-Migration | Stepwise, ionic | Dioxolenylium zwitterion | Migration to an adjacent atom |

| Apparent 1,3-Shift | Two sequential 1,2-migrations | Dioxolenylium or other cyclic intermediates | Net migration to the 1,3-position |

A leaving group is a molecular fragment that detaches with a pair of electrons during a reaction. wikipedia.org The ability of a fragment to act as a good leaving group is inversely related to its basicity; weak bases are good leaving groups. masterorganicchemistry.com

The acetate (B1210297) ion (CH₃COO⁻) is the conjugate base of a weak acid, acetic acid (pKa ≈ 4.76). Consequently, acetate is considered a poor leaving group in nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions compared to halides (I⁻, Br⁻, Cl⁻) or sulfonates (tosylate, mesylate). masterorganicchemistry.comuleth.ca

For the acetoxy group on the 3-Acetoxy-2-furyl ketone to function as a leaving group, it would typically require "activation." This is commonly achieved by performing the reaction in the presence of a strong acid. Protonation of the carbonyl oxygen of the acetoxy group makes the corresponding acetic acid molecule a much better, neutral leaving group. Lewis acids can also be used to coordinate to the oxygen atom, enhancing its leaving group ability. Without such activation, displacement of the acetoxy group by a nucleophile is generally unfavorable.

| Leaving Group | Conjugate Acid | Approx. pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| I⁻ (Iodide) | HI | -10 | Excellent |

| Br⁻ (Bromide) | HBr | -9 | Excellent |

| TsO⁻ (Tosylate) | TsOH | -2.8 | Excellent |

| Cl⁻ (Chloride) | HCl | -7 | Good |

| CH₃COO⁻ (Acetate) | CH₃COOH | 4.76 | Poor |

| HO⁻ (Hydroxide) | H₂O | 15.7 | Very Poor |

Acyloxy Migrations and Rearrangements

Tandem and Cascade Reactions Incorporating 3-Acetoxy-2-furyl ketone

Tandem or cascade reactions are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.netrsc.org These reactions lead to a rapid increase in molecular complexity from simple starting materials. rsc.org

The molecular architecture of 3-acetoxy-2-furyl ketone makes it a potential candidate for initiating or participating in such sequences. However, the more prominent role of acyloxy furyl ketones in the literature is as products of cascade reactions. For instance, elegant synthetic methods have been developed to construct highly substituted furans via tandem sequences that involve an acyloxy migration as a key step. researchgate.netnih.gov

An example is the synthesis of furans from enol ether-tethered propargylic esters, which proceeds via a tandem 1,2-acyloxy migration/[3+2] cycloaddition/aromatization sequence. nih.gov In these cases, the acyloxy-substituted furan is the stable final product of the cascade. While specific examples of 3-acetoxy-2-furyl ketone itself being used as a substrate in subsequent tandem or cascade reactions are not extensively documented, its functional groups offer theoretical possibilities. A hypothetical cascade could involve a reaction at the ketone (e.g., condensation) followed by a rearrangement or elimination involving the acetoxy group, or vice-versa.

Cyclization-Rearrangement Sequences

While specific cyclization-rearrangement studies on 3-acetoxy-2-furyl ketone are not extensively documented, its structural motifs are analogous to other substituted furans and ketones that undergo such transformations. The presence of the ketone and the furan nucleus provides the necessary functionality for intramolecular reactions, often triggered by thermal or photochemical conditions, or by the presence of acid or base catalysts.

One potential pathway involves the Nazarov cyclization of a related vinyl ketone precursor, which is a well-established method for the synthesis of cyclopentenones. Although 3-acetoxy-2-furyl ketone itself is not a divinyl ketone, it can be envisioned as a precursor to such a system. The general principle of the Nazarov cyclization involves the 4π-conrotatory electrocyclization of a pentadienyl cation. For furan-containing substrates, this reaction can lead to the formation of furan-fused cyclopentanones.

Another plausible rearrangement pathway for related α-hydroxy ketones involves a [3+2] cyclization/rearrangement sequence. In such a reaction, the ketone can react with a suitable partner, leading to the formation of a five-membered ring system. This type of transformation often proceeds under acidic conditions and involves the cleavage and formation of several bonds in a concerted or stepwise manner, sometimes involving the rearrangement of an amide fragment if a suitable nitrogen-containing reactant is used.

The following table summarizes potential cyclization-rearrangement pathways for furan-containing ketones based on analogous systems.

| Reaction Type | Key Intermediates | Potential Products | Reaction Conditions |

|---|---|---|---|

| Nazarov Cyclization | Pentadienyl cation | Furan-fused cyclopentanones | Lewis or Brønsted acids, thermal, or photochemical |

| [3+2] Cyclization/Rearrangement | Dipolar intermediates | Multisubstituted oxazolines or other heterocycles | Acidic, metal-free |

Mechanistic Investigations and Elucidation

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Reaction Processes

Molecular dynamics (MD) simulations offer a computational lens to observe the temporal evolution of atoms and molecules, providing insights into reaction pathways and transition states. While specific MD studies focusing on the reaction processes of 3-Acetoxy-2-furyl ketone are not extensively documented in the current literature, broader applications of these techniques to furan (B31954) chemistry lay a foundation for understanding potential reaction dynamics.

For instance, reactive molecular dynamics (RMD) simulations have been employed to investigate the pyrolysis of furan-based resins. These simulations, utilizing reactive force fields like ReaxFF, can model the complex network of reactions that occur at high temperatures, including the formation of various intermediates and final products. Such studies have been instrumental in mapping out reaction networks for processes like the formation of benzene (B151609) from the pyrolysis of n-heptane and iso-octane, demonstrating the capability of RMD to identify both known and novel reaction pathways. The validation of these pathways often requires more accurate quantum mechanical methods like Density Functional Theory (DFT) to refine the energetics of transition states.

Ab initio MD simulations represent another powerful tool for exploring surface reaction pathways without prior experimental data. By applying bias potentials, these simulations can accelerate the statistical sampling of reactions, allowing for the automated extraction of elementary reaction steps. This methodology has been successfully applied to complex catalytic processes, such as the steam reforming of methane on metal surfaces. The application of similar computational strategies to the reactions of substituted furans like 3-Acetoxy-2-furyl ketone could provide detailed mechanistic clarity, particularly in catalyzed reactions.

| Simulation Technique | Application in Furan Chemistry | Key Insights |

| Reactive Molecular Dynamics (RMD) | Pyrolysis of furan-based resins | Identification of complex reaction networks and intermediates. |

| Ab initio Molecular Dynamics (AIMD) | Surface-catalyzed reactions | Automated mapping of reaction pathways and elucidation of catalyst-substrate interactions. |

| Density Functional Theory (DFT) | Validation of RMD pathways | Accurate calculation of transition state energies and reaction barriers. |

The table above summarizes the application of various molecular dynamics and computational techniques in the study of furan chemistry, which can be extrapolated to understand the reactions of 3-Acetoxy-2-furyl ketone.

Proposed Reaction Mechanisms and Intermediates

The reactivity of 3-Acetoxy-2-furyl ketone is governed by the interplay of the furan ring's aromaticity, the electrophilic nature of the ketone, and the electronic influence of the acetoxy group. Various reaction mechanisms and key intermediates have been proposed for reactions involving related furan structures.

Carbenoid species, which are metal-stabilized carbenes, are pivotal intermediates in a variety of synthetic transformations leading to and from furan structures. In the context of furan synthesis, cobalt(II)-porphyrin complexes have been shown to catalyze the generation of Co(III)-carbene radicals from α-diazocarbonyls. These intermediates can then undergo tandem radical addition reactions with alkynes to construct polysubstituted furans with high regioselectivity nih.gov. This metalloradical cyclization is tolerant of a wide range of functional groups, highlighting its synthetic utility nih.gov.

Furthermore, quantum chemical studies on the thermal decomposition of furans bearing oxygenated substituents have indicated that the reaction can proceed through carbene intermediates acs.org. These carbenes are formed via the shift of a hydrogen atom or a functional group within the furan ring acs.org. The nature of the substituent significantly influences the propensity for carbene formation versus ring-opening isomerization acs.org.

| Catalyst/Condition | Carbenoid Precursor | Reaction Type | Product |

| [Co(P1)] (Cobalt(II) porphyrin) | α-Diazocarbonyls | Metalloradical cyclization with alkynes | Polysubstituted furans |

| Thermal Decomposition | Substituted furans | Intramolecular rearrangement | Ring-opened products or rearranged furans |

This table illustrates the role of carbenoid intermediates in the synthesis and transformation of furan derivatives.

The presence of an acetoxy group at the 3-position of the furan ring introduces the possibility of neighboring group participation, potentially leading to the formation of cyclic intermediates like dioxolenylium ions. In studies of furanosyl acetals, C-2-acyloxy groups have been demonstrated to guide the stereoselectivity of nucleophilic substitution reactions through the formation of a cis-dioxolenium ion intermediate acs.org. A less electron-donating acyloxy group at the C-2 position can result in a less stabilized, and therefore more reactive, dioxolenylium ion, leading to higher 1,2-trans selectivity acs.org. This principle of neighboring group participation by an ester can be extended to control stereochemistry in substitution reactions of acyclic acetals as well nih.gov. The carbonyl oxygen of the acetoxy group can act as an internal nucleophile, attacking the adjacent electrophilic center to form a five-membered dioxolenylium ring youtube.com. The subsequent attack by an external nucleophile then proceeds with retention of configuration youtube.com.

Furanoxonium ions are another class of important intermediates derived from furfuryl alcohols. These ions are implicated in the Piancatelli reaction, which leads to the formation of 2-cyclopentenones rsc.orgresearchgate.net.

Reactions involving furan derivatives can proceed through both radical and ionic pathways, depending on the reaction conditions and the nature of the reactants. The gas-phase reactions of furans with the nitrate radical (NO₃) are a significant atmospheric removal process for these compounds at night youtube.com. Kinetic studies have determined the rate coefficients for the reactions of various furans and have shown that the initial step is likely the addition of the NO₃ radical to the furan ring youtube.com.

Theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals (•OH) have shown that both OH-addition and H-abstraction reactions are significant pathways youtube.com. At lower temperatures, OH-addition to the furan ring is the dominant reaction channel, while at higher temperatures, H-abstraction from the methyl group of the acetyl moiety becomes the major pathway youtube.com.

Ionic mechanisms are also prevalent in furan chemistry. For example, the palladium-catalyzed aerobic oxidative cycloisomerization of 2-alkenyl-1,3-dicarbonyl compounds to form 3-carbonyl trisubstituted furans is proposed to proceed through a series of steps involving coordination of the palladium catalyst to the olefin, nucleophilic attack by the enolic oxygen, and subsequent β-hydride elimination rsc.org.

| Reactant | Mechanism Type | Key Intermediates/Steps |

| Furan + NO₃ radical | Radical | NO₃ radical addition to the furan ring |

| 2-Acetylfuran + •OH radical | Radical | OH-addition to the ring; H-abstraction from the acetyl group |

| 2-Alkenyl-1,3-dicarbonyl | Ionic (Pd-catalyzed) | π-olefin–palladium complex; β-hydride elimination |

This table provides examples of radical and ionic mechanisms observed in reactions of furan derivatives.

Catalysts play a crucial role in directing the outcome of chemical reactions by influencing the reaction mechanism and lowering the activation energy of specific pathways. In the synthesis of functionalized furans, a wide array of catalysts are employed to achieve high yields and selectivities.

Palladium catalysts are particularly effective in the synthesis of 3-carbonyl trisubstituted furans through the oxidative cycloisomerization of 2-alkenyl-1,3-dicarbonyl compounds rsc.org. In these reactions, molecular oxygen is often used as the sole oxidant to regenerate the active palladium catalytic species rsc.org. DFT studies and experimental investigations have provided a detailed mechanistic profile, confirming the importance of oxygen in the reaction medium rsc.org.

Cobalt complexes, specifically cobalt(II) porphyrins, are effective in catalyzing the synthesis of polysubstituted furans from α-diazocarbonyls and alkynes via a metalloradical cyclization pathway nih.gov. This catalytic system operates under neutral and mild conditions and exhibits a high degree of functional group tolerance nih.gov.

Gold catalysts have also been shown to be versatile in furan synthesis. For instance, the combination of a triazole-gold (TA-Au) and a copper catalyst enables a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans organic-chemistry.org.

The choice of catalyst can therefore be used to control the reaction mechanism, favoring the formation of specific intermediates and ultimately leading to the desired furan product.

Synthetic Applications of 3 Acetoxy 2 Furyl Ketone and Its Derivatives in Non Clinical Research

Building Blocks for Complex Heterocyclic Systems

The arrangement of functional groups in 3-acetoxy-2-furyl ketone makes it a potent precursor for various heterocyclic scaffolds. The furan (B31954) ring can be viewed as a latent 1,4-dicarbonyl compound, a classic building block for five-membered heterocycles, while the ketone and acetoxy groups offer handles for further functionalization and ring-forming reactions.

Synthesis of Substituted Pyridines and Pyrroles

The construction of pyrrole (B145914) rings from furan precursors is a well-established transformation, primarily proceeding through a furan ring-opening to a 1,4-dicarbonyl intermediate, which is then cyclized with an amine. This pathway is an adaptation of the renowned Paal-Knorr synthesis. wikipedia.orgyoutube.com For a substrate like 3-acetoxy-2-furyl ketone, acidic hydrolysis would unmask the 3-hydroxy group and catalyze the ring opening to yield a substituted 1,4-diketone. This intermediate can then react with ammonia (B1221849) or primary amines to afford highly substituted pyrroles. wikipedia.org

Similarly, pyridine (B92270) synthesis often involves the condensation of dicarbonyl compounds or their equivalents with a nitrogen source. baranlab.org Methodologies like the Kröhnke pyridine synthesis utilize α,β-unsaturated carbonyl compounds and a nitrogen source, which could potentially be accessed from a modified 3-acetoxy-2-furyl ketone derivative. wikipedia.org

Table 1: Representative Paal-Knorr Pyrrole Synthesis from 1,4-Diketones This table illustrates the general transformation for which 3-acetoxy-2-furyl ketone could serve as a precursor after ring-opening.

| 1,4-Diketone Precursor | Amine/Nitrogen Source | Reaction Conditions | Resulting Heterocycle |

| Hexane-2,5-dione | Ammonium carbonate | Acetic acid, heat | 2,5-Dimethylpyrrole |

| 1-Phenylpentane-1,4-dione | Aniline | Ethanol, heat | 1,5-Diphenyl-2-methylpyrrole |

| 3,4-Dimethylhexane-2,5-dione | Methylamine | Protic or Lewis acid | 1,2,4,5-Tetramethyl-3-ethylpyrrole |

Construction of Fused Furan Systems (e.g., Naphthofurans, Benzofurans)

The synthesis of benzofurans often relies on the cyclization of precursors that already contain a benzene (B151609) ring, such as the intramolecular cyclodehydration of α-phenoxy ketones. researchgate.netorganic-chemistry.org While 3-acetoxy-2-furyl ketone is not a direct precursor in this classic route, the furan ring itself can participate in cycloaddition reactions to build a fused aromatic system.

The Diels-Alder reaction, where the furan acts as a diene, is a powerful tool for constructing bicyclic systems. rsc.org Reaction of a furan derivative with a reactive dienophile, such as a substituted alkyne, can produce an oxa-bridged cycloadduct. Subsequent dehydration and aromatization of this adduct can lead to the formation of a benzene ring fused to the original furan, yielding a benzofuran (B130515). The presence of the acetyl group (an electron-withdrawing group) on the furan ring can decrease its reactivity as a diene, often requiring harsh reaction conditions or specific catalytic activation. rsc.org However, this pathway remains a viable strategy for constructing substituted benzofuran and, by extension, naphthofuran systems. nih.gov

Table 2: General Scheme for Benzofuran Synthesis via Furan Diels-Alder Reaction

| Furan Diene | Dienophile | Intermediate | Resulting Fused System |

| Furan | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 7-Oxabicyclo[2.2.1]heptadiene | Dimethyl furan-3,4-dicarboxylate (after aromatization) |

| 2-Methylfuran | Maleic anhydride | Oxa-bridged cycloadduct | Substituted benzofuran derivative (after further steps) |

Precursors for Other Oxygen-Containing Heterocycles (e.g., Chromans)

Transforming the five-membered furan ring of 3-acetoxy-2-furyl ketone into a six-membered oxygen heterocycle like a chroman is a more complex synthetic challenge. Such transformations typically require a ring-opening and subsequent recyclization strategy. researchgate.netnih.gov

A plausible synthetic route could involve the selective reduction of the furan ring to a tetrahydrofuran (B95107) derivative. The ketone at the 2-position could then be used to initiate a rearrangement. For instance, Baeyer-Villiger oxidation of the ketone would produce an ester, which, upon hydrolysis and intramolecular cyclization under appropriate conditions, could potentially form a six-membered lactone or pyran-type ring. While not a direct conversion to a chroman, this illustrates the principle of using the existing functionalities to rebuild the heterocyclic core into a different ring system.

Role as a Synthetic Intermediate in Total Synthesis

Beyond its direct use in forming heterocyclic cores, 3-acetoxy-2-furyl ketone and its analogs can serve as pivotal intermediates in the multi-step synthesis of complex molecules, including natural products. The functional groups provide handles for stereocontrolled transformations and the introduction of further complexity.

Stereoselective Transformations in Natural Product Synthesis

The ketone moiety of 3-acetoxy-2-furyl ketone is a prime site for stereoselective transformations. Asymmetric reduction of the ketone to a secondary alcohol introduces a chiral center, which can be fundamental for the total synthesis of optically active natural products. nih.gov This newly formed stereocenter can direct subsequent reactions, such as epoxidations or cyclizations, on other parts of the molecule.

Furthermore, the furan ring itself is a key structural motif in many natural products. In other cases, it serves as a synthetic equivalent for other functionalities. For example, oxidation of a furan ring can unmask a carboxylic acid or a butenolide moiety, which are common in natural product structures. The ability to perform these transformations on a molecule containing a pre-existing chiral center (from the reduced ketone) allows for the synthesis of complex targets with high stereochemical control.

Preparation of Advanced Intermediates for Organic Synthesis

3-Acetoxy-2-furyl ketone is a valuable starting point for creating more elaborate synthetic intermediates. The reactivity of the acetyl group's α-protons allows for a variety of C-C bond-forming reactions. For example, aldol (B89426) condensation with an aldehyde can extend the side chain, while α-halogenation provides a handle for nucleophilic substitution.

The furan ring can also be considered a stable and versatile intermediate. As previously mentioned, it can participate in Diels-Alder reactions to create complex, three-dimensional oxa-bicyclic structures. mdpi.com These adducts are not always aromatized; instead, they can be carried forward as advanced intermediates themselves, possessing defined stereochemistry that is valuable in the synthesis of polycyclic natural products. The ability to open the furan ring to a 1,4-dicarbonyl compound is another key transformation that converts a simple heterocyclic starting material into a versatile acyclic intermediate ready for further elaboration. researchgate.net

Development of Novel Organic Reactions

The furan ring, a key structural motif in "3-Acetoxy-2-furyl ketone," serves as a versatile building block in the development of novel organic reactions. Its unique electronic properties and reactivity have been exploited to construct a variety of complex molecules and heterocyclic systems. While specific studies on "3-Acetoxy-2-furyl ketone" are not extensively documented, the broader class of furyl ketones and their derivatives have been instrumental in advancing synthetic methodologies.

Furyl ketones, for instance, are valuable precursors for the synthesis of polysubstituted furans. nih.gov These compounds can undergo a variety of transformations, including reactions that functionalize the furan ring or utilize the ketone moiety as a reactive handle. One notable application is in domino reactions, where a cascade of intramolecular reactions can rapidly build molecular complexity from simple starting materials. For example, copper(I)-catalyzed domino reactions of β-ketoesters with 2,3-dibromo-1-propenes have been developed to produce highly substituted furans. organic-chemistry.org

Furthermore, the furan core can be transformed into other heterocyclic systems. A classic example is the rearrangement of 2-alkylfurylketones in the presence of ammonia to yield 3-hydroxy-2-alkylpyridines. cdnsciencepub.com This transformation highlights the utility of the furan ring as a synthon for other important classes of compounds. Additionally, the reaction of 2-acetylfuran (B1664036) with ammonia can lead to the formation of 2-acetylpyrrole (B92022) and 2-methyl-3-hydroxypyridine, demonstrating the divergent reactivity that can be achieved by tuning reaction conditions. nii.ac.jp

Recent advancements have also focused on metal-catalyzed syntheses of furans, which offer high efficiency and selectivity. hud.ac.uk These methods often involve the cyclization of acyclic precursors, and furyl ketones can be both the products of these reactions and the starting materials for further transformations. For example, palladium-catalyzed cycloisomerization of enyne acetates provides a route to 2,5-disubstituted furans. organic-chemistry.org

Substrate Scope and Limitations in Catalyst Development

The development of catalysts for reactions involving furyl ketones and their derivatives is an active area of research. The substrate scope and limitations of these catalytic systems are crucial for their practical application. While a comprehensive analysis for "3-Acetoxy-2-furyl ketone" is not available, we can infer potential reactivity from studies on related compounds.

In metal-catalyzed furan synthesis, the nature of the substituents on the starting materials significantly influences the reaction outcome. For instance, in the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls to form polysubstituted furans, a wide range of functional groups are tolerated. nih.gov This suggests that the acetoxy group in "3-Acetoxy-2-furyl ketone" might be compatible with certain catalytic systems. However, the presence of the ketone carbonyl and the ester carbonyl could also lead to side reactions or catalyst inhibition in some cases.

The development of sustainable catalytic pathways for the conversion of furan derivatives is of particular importance, given their origin from biomass. nih.gov Non-noble metal catalysts are being explored as alternatives to precious metals for these transformations. nih.gov The efficiency of these catalysts can be highly dependent on the specific furan substrate and the reaction conditions. For example, in acid-catalyzed conversions, the furan ring is susceptible to polymerization, which can be a significant limitation. rsc.orgpharmaguideline.com The presence of an electron-withdrawing acetyl group, as in 2-acetylfuran, can influence the stability of the furan ring towards acidic conditions. pharmaguideline.com

The table below summarizes the substrate scope for a selection of catalytic reactions involving the synthesis of furan derivatives, which provides an indication of the types of functional groups that are often tolerated in such transformations.

| Catalytic System | Reaction Type | Tolerated Functional Groups (Examples) | Limitations/Sensitive Groups |

| Cobalt(II) Porphyrin Complexes | Metalloradical Cyclization | Esters, ketones, amides, halides, ethers | Highly acidic or basic groups may interfere |

| Palladium/Copper Catalysis | Cross-coupling/Cyclization | Alkynes, enol acetates, aryl halides | Strong oxidizing or reducing agents |

| Gold Catalysis | Cyclization of Alkynyl Precursors | Alcohols, epoxides, ethers | Substrates prone to polymerization |

| Brønsted/Lewis Acids | Dehydration/Cyclization | Hydroxy ketones, diketones | Acid-sensitive functional groups, electron-rich furans |

Ligand Design in Organometallic Chemistry

The furan moiety, as present in "3-Acetoxy-2-furyl ketone," can act as a ligand in organometallic chemistry. researchgate.net The oxygen atom and the π-system of the furan ring can coordinate to metal centers in various modes, including η¹(O), η²(C,O), η²(C=C), and η⁵ coordination. researchgate.netwikipedia.org This coordination can activate the furan ring towards nucleophilic or electrophilic attack, enabling novel transformations.

While the ketone group in "3-Acetoxy-2-furyl ketone" can coordinate to a metal in an η¹-O-bonded or η²-C,O-bonded fashion, the furan ring itself offers additional coordination possibilities. wikipedia.org The design of ligands that incorporate a furan ketone scaffold could lead to catalysts with unique reactivity and selectivity. For instance, η²-coordinated furan complexes have been shown to function as 1,3-dipoles in [3+2] cycloaddition reactions, providing a novel approach to the synthesis of five-membered rings. acs.org

The electronic properties of the furan ring, and consequently its coordination behavior, can be tuned by substituents. The acetoxy and ketone groups in "3-Acetoxy-2-furyl ketone" are electron-withdrawing, which would influence the electron density on the furan ring and its interaction with a metal center. This could be exploited in ligand design to modulate the catalytic activity of the resulting organometallic complex.

Although specific examples of "3-Acetoxy-2-furyl ketone" being used as a ligand are not documented, the general principles of furan coordination chemistry suggest its potential in this area. The development of chiral ligands based on the furan scaffold is another promising avenue for asymmetric catalysis.

Material Science Applications

Furan-based compounds are increasingly recognized for their potential in material science, offering a renewable alternative to petroleum-based monomers for the synthesis of polymers and functional materials. researchgate.netacs.org The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers. While direct applications of "3-Acetoxy-2-furyl ketone" in this field are not established, its structural features suggest it could serve as a monomer or a precursor to functional materials.

The ketone and acetoxy functionalities of "3-Acetoxy-2-furyl ketone" could be utilized for polymerization or for modifying the properties of existing polymers. For instance, the ketone group could undergo condensation reactions to form polymers with furan units in the backbone. The acid-catalyzed condensation of furan with ketones like acetone (B3395972) is known to produce macrocyclic compounds, and under certain conditions, could potentially lead to polymeric structures. rsc.org

Furthermore, the furan ring itself can participate in polymerization reactions. researchgate.net The presence of the ketone and acetoxy groups would influence the reactivity of the furan ring in such processes. Furan-based polyesters and polyamides are a significant class of bio-based polymers, often synthesized from 2,5-furandicarboxylic acid (FDCA). acs.org Derivatives of "3-Acetoxy-2-furyl ketone" could potentially be converted into monomers suitable for the synthesis of such polymers.

The incorporation of functional groups like ketones into a polymer backbone can also be a strategy to create functional materials. For example, in-chain keto-groups can render polymers photodegradable or provide sites for further chemical modification. uni-konstanz.de A hypothetical polymer derived from "3-Acetoxy-2-furyl ketone" would possess such in-chain ketone functionalities, potentially leading to materials with tailored degradation profiles or the ability to be post-functionalized.

The table below outlines potential material science applications for furan-based ketones, illustrating the versatility of this class of compounds.

| Application Area | Potential Role of Furan-Based Ketones | Resulting Material Properties |

| Bio-based Polymers | Monomer for polyesters, polyamides, or polyketones | High thermal stability, good mechanical properties, renewability |

| Functional Polymers | Introduction of ketone groups for post-polymerization modification | Tunable properties, attachment of other functional molecules |

| Degradable Plastics | Ketone groups as photo-initiators for degradation | Controlled lifetime, reduced environmental persistence |

| Resins and Composites | Cross-linking agent in thermosetting resins | Enhanced thermal and chemical resistance |

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of synthesizing 3-Acetoxy-2-furyl ketone and its derivatives is intrinsically linked to the principles of green chemistry. Research is increasingly directed towards methods that minimize environmental impact by reducing reliance on hazardous reagents and solvents.

Metal-Free Catalysis and Organocatalysis

Traditional syntheses of furan (B31954) derivatives and ketones often rely on metal-based catalysts, which can lead to toxic waste and product contamination. researchgate.net A significant future direction is the shift towards metal-free and organocatalytic approaches. Organocatalysis, which uses small organic molecules as catalysts, offers a more sustainable alternative. nih.gov These catalysts are typically less toxic, more environmentally benign, and can promote a wide range of chemical transformations. nih.gov For instance, N-heterocyclic carbenes and cinchona-alkaloid-derived catalysts have shown promise in promoting coupling reactions and constructing chiral styrenes, respectively, in furan chemistry. nih.govresearchgate.net The application of such catalysts to the synthesis of 3-Acetoxy-2-furyl ketone could lead to more efficient and atom-economical processes. nih.gov

Table 1: Comparison of Catalytic Strategies in Furan Synthesis

| Feature | Metal-Based Catalysis | Organocatalysis |

|---|---|---|

| Catalyst Type | Transition metals (e.g., Pd, Au, Cu) researchgate.netorganic-chemistry.org | Small organic molecules (e.g., N-heterocyclic carbenes) nih.gov |

| Toxicity | Often high, potential for heavy metal contamination | Generally low to non-toxic nih.gov |

| Environmental Impact | Can generate hazardous waste | More environmentally benign nih.gov |

| Atom Economy | Variable | Often high |

| Applicability | Wide range of cyclizations and cross-couplings organic-chemistry.org | Promising for asymmetric synthesis and coupling reactions researchgate.net |

Solvent-Free or Aqueous Media Reactions

A major goal in green chemistry is to replace volatile organic solvents (VOCs) with safer alternatives. Future research will likely focus on developing synthetic routes to 3-Acetoxy-2-furyl ketone that operate in solvent-free conditions or in aqueous media. organic-chemistry.org While furan rings can be susceptible to opening in acidic aqueous conditions, performing reactions in water offers significant environmental benefits. rsc.org Gold-catalyzed cyclizations to form furans have been successfully performed in water using nanomicelles, which create a hydrophobic environment that drives the desired dehydration reactions. organic-chemistry.org The challenge lies in adapting these methods to be efficient for the specific synthesis of 3-Acetoxy-2-furyl ketone, potentially overcoming issues like polymerization that can occur in aqueous environments. rsc.org

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving its synthesis, a key research avenue is the discovery of new reactions and transformations involving 3-Acetoxy-2-furyl ketone. The furan ring is a versatile building block, but its full reactive potential is still being explored. acs.org For example, 2-furyl vinyl ketones, which can be derived from 2-furyl ketones, have been shown to undergo photo-Nazarov reactions to produce furan-fused cyclopentanones. nih.govacs.orgresearchgate.net This type of photochemical approach can cyclize compounds that are traditionally difficult or impossible to transform using standard Brønsted or Lewis acid-mediated methods. acs.orgresearchgate.net Investigating analogous photochemical transformations for 3-Acetoxy-2-furyl ketone could unlock pathways to novel heterocyclic motifs, which are core structures in many biologically active natural products. nih.gov

Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic routes and discovering new ones. Advanced spectroscopic techniques are critical tools for this purpose. The application of methods like Raman spectroscopy, in addition to standard NMR and IR spectroscopy, can provide detailed structural information and help distinguish between similar furan derivatives. europub.co.ukscientists.uz For example, theoretical and experimental spectroscopic studies on furan and its derivatives have helped to assign specific vibrational frequencies to different bond stretches and bends within the molecule. globalresearchonline.net Applying these advanced characterization methods to the reactions of 3-Acetoxy-2-furyl ketone can elucidate transient intermediates and transition states, providing a deeper mechanistic understanding that can guide the rational design of more efficient and selective syntheses. mdpi.comresearchgate.net

Table 2: Spectroscopic Techniques for Furan Derivative Characterization

| Technique | Information Provided | Application in Mechanistic Studies |

|---|---|---|

| NMR Spectroscopy | Detailed structural connectivity, stereochemistry mdpi.com | Identification of products, intermediates, and byproducts. |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-O) mdpi.com | Monitoring reaction progress by observing changes in functional groups. |

| Raman Spectroscopy | Vibrational modes, characteristic "fingerprint" of the molecule europub.co.ukscientists.uz | Distinguishing between structurally similar isomers and conformers; in-situ reaction monitoring. researchgate.neteuropub.co.uk |

| Mass Spectrometry | Molecular weight and fragmentation patterns researchgate.net | Confirmation of product identity and identification of intermediates. |

Design of Analogs with Tunable Reactivity for Specific Synthetic Objectives

The chemical reactivity of the furan ring and the ketone functional group can be finely tuned by introducing different substituents. pharmaguideline.comslideshare.net A significant area of future research involves the rational design and synthesis of analogs of 3-Acetoxy-2-furyl ketone with tailored electronic and steric properties. By modifying substituents at other positions on the furan ring or altering the acyl group, chemists can modulate the compound's reactivity towards specific transformations. For example, introducing electron-withdrawing groups can increase the stability of the furan ring towards acid-catalyzed ring-opening, while electron-donating groups can enhance its reactivity in electrophilic substitution reactions. pharmaguideline.com This ability to tune reactivity is crucial for designing precursors for specific synthetic targets in medicinal chemistry and materials science. acs.org

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. acs.org Flow chemistry has been successfully applied to the synthesis of various furan derivatives, including the photochemical Nazarov reactions of 2-furyl vinyl ketones and the synthesis of nitrofuran pharmaceuticals. nih.govacs.orgnih.govresearchgate.net The integration of flow chemistry for the synthesis of 3-Acetoxy-2-furyl ketone could enable better control over reaction parameters, reduce reaction times, and allow for the safe handling of potentially unstable intermediates. acs.orgnih.gov

Furthermore, combining flow systems with automated synthesis platforms can accelerate research and development. sigmaaldrich.comwikipedia.org Automated synthesizers can perform multi-step reactions, purifications, and analyses with minimal human intervention, allowing for high-throughput screening of reaction conditions and the rapid generation of compound libraries based on the 3-Acetoxy-2-furyl ketone scaffold. sigmaaldrich.comwikipedia.org This integration of advanced technologies will be instrumental in accelerating the discovery of new applications for this versatile compound. wikipedia.org

Computational Predictions to Guide Experimental Design

The integration of computational chemistry into the experimental workflow represents a significant frontier in the study of furan derivatives like 3-Acetoxy-2-furyl ketone. nih.gov Computational tools offer the potential to accelerate the discovery process, reduce costs, and provide deeper insights into molecular behavior by predicting chemical properties and reaction outcomes before a single experiment is conducted. nih.govnih.gov This in silico approach allows researchers to prescreen virtual compounds and reaction conditions, thereby prioritizing the most promising avenues for laboratory investigation. mit.edu

Computational modeling can guide the difficult process of chemical synthesis by predicting which reactions are likely to succeed. materialssquare.com For instance, researchers at MIT and the University of Michigan have successfully used computational models to predict which compounds will react to form complex molecules called azetidines, shifting from a trial-and-error method to a more predictive and efficient process. mit.edu This same principle can be applied to the synthesis of 3-Acetoxy-2-furyl ketone and its derivatives. By modeling reaction intermediates and transition states, chemists can identify the most energetically favorable synthetic routes, optimize reaction conditions like temperature and catalyst choice, and even predict the formation of by-products. patsnap.comresearchgate.net

Machine learning and artificial intelligence are also emerging as powerful tools in computer-aided synthesis planning. arxiv.org These models can be trained on vast databases of known chemical reactions to predict the outcomes of novel reactant combinations. acs.orgmit.edu For 3-Acetoxy-2-furyl ketone, such models could propose novel, efficient synthetic pathways or identify potential challenges in a planned route that might otherwise only be discovered through failed experiments. mit.edu

Beyond synthesis, computational methods are crucial for predicting the physicochemical and biological properties of molecules. escholarship.org For example, in silico studies are widely used to design furan derivatives with specific biological activities, such as anticancer or anti-inflammatory properties, by modeling how they interact with biological targets like proteins. nih.govresearchgate.netijpsr.com This involves techniques like molecular docking, which predicts the binding affinity and orientation of a molecule within the active site of a target protein. nih.govresearchgate.net Such predictions can guide the design of new derivatives of 3-Acetoxy-2-furyl ketone with enhanced therapeutic potential.

The table below illustrates how specific computational predictions for 3-Acetoxy-2-furyl ketone could directly inform and guide experimental design.

| Computational Prediction | Type of Method | Experimental Design Application |

| Reaction Pathway Energetics | Density Functional Theory (DFT) | Prioritizing the synthesis of 3-Acetoxy-2-furyl ketone from various precursors by selecting the route with the lowest calculated activation energy. peerj.com |

| Spectroscopic Properties (NMR, IR) | Quantum Chemistry | Aiding in the structural confirmation of the synthesized compound by comparing experimental spectra to predicted spectra. |

| Binding Affinity to a Target Enzyme | Molecular Docking | Selecting derivatives of 3-Acetoxy-2-furyl ketone for synthesis and in vitro testing as potential enzyme inhibitors. nih.govresearchgate.net |

| Physicochemical Properties (Solubility, logP) | Quantitative Structure-Property Relationship (QSPR) | Guiding formulation studies and the design of derivatives with improved pharmacokinetic profiles. escholarship.org |

| Retrosynthetic Pathways | Machine Learning Models | Proposing novel and efficient multi-step syntheses for the compound, guiding the overall synthetic strategy. arxiv.orgnih.gov |

While computational tools offer immense potential, challenges remain. The accuracy of predictions is highly dependent on the quality of the models and the computational power available. patsnap.com Furthermore, validating these in silico results with rigorous experimental data is essential to refine the models and ensure their predictive power. nih.gov Despite these challenges, the continued development of computational chemistry promises to make the experimental investigation of molecules like 3-Acetoxy-2-furyl ketone more targeted, efficient, and insightful.

Conclusion

Summary of Key Academic Contributions and Research Progress

3-Acetoxy-2-furyl ketone, also known as 3-acetoxy-2-acetylfuran, has emerged as a valuable synthetic intermediate in organic chemistry. While not as extensively documented as some other furan (B31954) derivatives, its academic contributions are centered on its utility as a versatile building block for the construction of more complex molecular architectures. Research has demonstrated its role in the synthesis of polysubstituted furans, which are significant structural motifs in a variety of natural products and biologically active compounds. researchgate.netresearchgate.net

Key research progress has involved the development of synthetic routes to access this compound and its subsequent utilization in cyclization and coupling reactions. For instance, methodologies for the synthesis of furan-3-carboxylates and related structures often proceed through intermediates structurally similar to 3-acetoxy-2-furyl ketone, highlighting its implicit importance in the field. researchgate.net The presence of the acetoxy and ketone functionalities provides two distinct reaction sites, allowing for sequential and controlled chemical transformations. The ketone group can participate in reactions such as aldol (B89426) condensations and Nazarov cyclizations, while the acetoxy group, a protected form of a hydroxyl group, can be hydrolyzed to reveal a reactive hydroxyl moiety for further functionalization. nih.gov

Recent advancements in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and domino reactions, have expanded the toolkit for furan synthesis. organic-chemistry.org While direct studies on 3-acetoxy-2-furyl ketone are not abundant, the progress in furan chemistry as a whole provides a framework for its potential applications. The strategic placement of the substituents on the furan ring makes it a precursor for creating highly functionalized heterocyclic systems.

Broader Impact on Heterocyclic Chemistry and Organic Synthesis

The broader impact of 3-Acetoxy-2-furyl ketone on heterocyclic chemistry lies in its contribution to the diversity and accessibility of furan-based structures. The furan nucleus is a core component of numerous pharmaceuticals, agrochemicals, and natural products. acs.orgnih.gov Therefore, the availability of versatile building blocks like 3-acetoxy-2-furyl ketone is crucial for the efficient synthesis of these target molecules. Its utility in preparing substituted furans directly influences the development of new synthetic strategies for complex molecules.

In the wider context of organic synthesis, the use of 3-acetoxy-2-furyl ketone exemplifies the principle of using readily accessible, functionalized synthons to streamline synthetic routes. The ability to introduce multiple substituents onto the furan ring through this intermediate allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. The reactivity of the furan ring, which can act as a diene in Diels-Alder reactions, further extends the synthetic possibilities, enabling the construction of carbocyclic and other heterocyclic systems. acs.org

Furthermore, the study of compounds like 3-acetoxy-2-furyl ketone contributes to a deeper understanding of the reactivity and stability of substituted furans. This knowledge is essential for designing novel synthetic transformations and for predicting the chemical behavior of related heterocyclic systems. As the demand for sustainable and efficient synthetic methods grows, the role of well-designed building blocks such as 3-acetoxy-2-furyl ketone will likely become even more significant in the future of organic synthesis.

Q & A

Q. What are the established synthetic routes for 3-acetoxy 2-furyl ketone, and how can regioselectivity be controlled during synthesis?

- Methodological Answer : A common approach involves Feist-Benary cyclization of (2,4-dioxobutylidene)phosphoranes with α-haloketones, where the choice of solvent and temperature significantly influences regioselectivity . Alternatively, reduction of dibromo ketones (e.g., compounds 4 and 7) using mercury-mediated processes can favor 3-acetoxy ketone formation by stabilizing specific enol acetate intermediates through charge distribution and steric effects . Optimization requires monitoring reaction intermediates via H NMR to track regiochemical outcomes.

Q. How can the conformational properties of this compound be experimentally determined?

- Methodological Answer : Conformational analysis combines X-ray crystallography for solid-state structures and NMR lanthanide-induced shifts (LIS) for solution-phase equilibria. For example, diheteroaryl ketones (e.g., 2-furyl 3-furyl ketone) were analyzed using space group data () and ab-initio MO calculations (3-21G* basis set) to correlate experimental and theoretical conformer populations . Polar solvents may shift equilibria toward conformers with higher dipole moments, necessitating solvent polarity screening.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : H and C NMR are essential for identifying substituent effects on chemical shifts, particularly for acetoxy and furyl groups. For instance, 3-alkoxy-2-benzofuranyl derivatives show distinct peaks at δ 1.2–1.4 ppm (ethoxy CH) and δ 4.0–4.2 ppm (OCH) in H NMR . IR spectroscopy can confirm carbonyl (C=O) stretching vibrations (~1700 cm), while mass spectrometry validates molecular ion peaks (e.g., m/z 166.217 for CHO derivatives) .

Advanced Research Questions

Q. How can contradictory genotoxicity data for structurally related furyl ketones (e.g., clastogenicity vs. negative UDS results) be reconciled?

- Methodological Answer : Discrepancies between unscheduled DNA synthesis (UDS) assays (negative in vitro/in vivo) and sister chromatid exchange (SCE) tests (positive in vivo) for 2-furyl methyl ketone highlight the need for multi-endpoint genotoxicity assessments . Researchers should integrate comet assays (for DNA strand breaks) and micronucleus tests to resolve mechanistic conflicts. Computational toxicology models (e.g., QSAR) may further clarify structure-activity relationships for acetoxy substitutions .

Q. What strategies improve enantioselectivity in catalytic reactions involving this compound derivatives?

- Methodological Answer : Rhodium-catalyzed hydroacylation of heteroaryl ketones faces reduced enantioselectivity due to heteroatom chelation (e.g., furyl oxygen coordinating to Rh). Mitigation strategies include:

- Using bulky chiral ligands (e.g., Binap derivatives) to sterically hinder undesired conformations.

- Screening silver additives (e.g., AgMs) to modulate catalyst activity, as shown in hydroacylation of 2-furyl ketones (55% ee achieved) .

- Substituting furyl groups with less-coordinating moieties (e.g., thienyl) to reduce catalyst poisoning.

Q. How do conformational dynamics of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : Conformers with coplanar furyl and carbonyl groups exhibit enhanced electrophilicity at the ketone carbon. Ab-initio calculations (3-21G basis set) for diheteroaryl ketones reveal that low-energy conformers with syn-periplanar orientations favor nucleophilic attack, while solvent polarity shifts equilibria toward high-dipole conformers . Kinetic studies under varying dielectric conditions (e.g., DMSO vs. hexane) can quantify solvent effects on reaction rates.

Q. What experimental designs address regiochemical challenges in the reduction of polyhalogenated precursors to this compound?

- Methodological Answer : Competitive factors during dibromo ketone reduction (e.g., charge distribution in allylic cations and stability of enol acetates) dictate regioselectivity. For example, mercury-mediated reduction of compound 4 favors 3-acetoxy over 1-acetoxy products due to stabilized transition states . Researchers should:

- Use deuterated analogs to track protonation sites via H NMR.

- Apply DFT calculations (e.g., B3LYP/6-31G*) to model cation intermediates and predict regiochemical outcomes.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the clastogenic potential of furyl ketones in different model systems?

- Methodological Answer : Species-specific metabolic activation (e.g., cytochrome P450 differences between mice and rats) may explain divergent clastogenicity results. A tiered approach is recommended:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.